SL 0101-1
Übersicht
Beschreibung
SL 0101-1 ist ein selektiver, effizienter, reversibler und ATP-kompetitiver Inhibitor der p90-ribosomalen S6-Kinase (RSK). Es ist ein Kaempferolglykosid, das aus der tropischen Pflanze Forsteronia refracta isoliert wurde. Diese Verbindung kann Zellmembranen permeieren und hat einen IC50-Wert von 89 nM für RSK .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Kaempferol und spezifische Glykosylierungsschritte beinhalten. Die Syntheseroute beinhaltet typischerweise die Acetylierung von Kaempferol, gefolgt von der Glykosylierung mit Rhamnosederivaten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren und Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Methanol
Wissenschaftliche Forschungsanwendungen
SL 0101-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of p90 ribosomal S6 kinase.
Biology: Employed in cell biology to investigate cell signaling pathways and cellular proliferation.
Medicine: Explored for its potential therapeutic effects in cancer research, particularly in breast cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting p90 ribosomal S6 kinase
Wirkmechanismus
Target of Action
SL 0101-1 is a cell-permeable, selective, reversible, ATP-competitive inhibitor of p90 Ribosomal S6 Kinase (RSK) . It is a selective RSK1/2 inhibitor .
Mode of Action
The compound interacts with its targets, the RSK proteins, by competitively inhibiting ATP . This interaction results in the inhibition of RSK, which plays a crucial role in cell signaling, growth, and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting RSK, this compound can affect these processes .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can easily cross cell membranes to exert its effects. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to inhibit the proliferation of human breast cancer cell line MCF-7 and produces a cell cycle block in G1 phase . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .
Action Environment
As a cell-permeable compound , its action may be influenced by factors such as the lipid composition of cell membranes, which can affect its ability to enter cells
Biochemische Analyse
Biochemical Properties
SL 0101-1 interacts with the p90 Ribosomal S6 Kinase (RSK), specifically inhibiting RSK2 . The compound does not inhibit upstream kinases such as MEK, Raf, and PKC . The rhamnose moiety of this compound increases the affinity for RSK by more than 150-fold .
Cellular Effects
This compound has been shown to inhibit the growth of MCF-7 human breast cancer cells, causing a cell cycle block in the G1 phase . It has no effect on the normal breast cell line . This suggests that this compound may have potential therapeutic applications in cancer treatment.
Molecular Mechanism
This compound exerts its effects at the molecular level by competing with ATP for the nucleotide-binding site of the NTKD . This results in the inhibition of RSK activity, which in turn can lead to a decrease in cell proliferation .
Metabolic Pathways
Given its role as an inhibitor of RSK, it is likely that it interacts with enzymes and cofactors involved in the MAPK/ERK pathway .
Vorbereitungsmethoden
SL 0101-1 is synthesized through a series of chemical reactions involving kaempferol and specific glycosylation steps. The synthetic route typically involves the acetylation of kaempferol followed by glycosylation with rhamnose derivatives. The reaction conditions often include the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) and methanol
Analyse Chemischer Reaktionen
SL 0101-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln, obwohl diese Reaktionen weniger verbreitet sind.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeugverbindung zur Untersuchung der Inhibition der p90-ribosomalen S6-Kinase verwendet.
Biologie: In der Zellbiologie eingesetzt, um zelluläre Signalwege und Zellproliferation zu untersuchen.
Medizin: Für seine potenziellen therapeutischen Wirkungen in der Krebsforschung untersucht, insbesondere bei Brustkrebs
Industrie: In der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die p90-ribosomale S6-Kinase abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die p90-ribosomale S6-Kinase (RSK) hemmt. Es bindet an die ATP-Bindungsstelle von RSK, verhindert seine Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielmolekülen. Diese Inhibition führt zur Unterdrückung der Zellproliferation und Induktion des Zellzyklusarrests in der G1-Phase . Zu den beteiligten molekularen Zielmolekülen und Wegen gehört der MAPK/ERK-Signalweg .
Vergleich Mit ähnlichen Verbindungen
SL 0101-1 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als RSK-Inhibitor. Ähnliche Verbindungen umfassen:
BI-D1870: Ein weiterer RSK-Inhibitor mit einem IC50-Wert von 31 nM für RSK1.
FMK: Ein irreversibler Inhibitor der RSK2-Kinase.
GSK1838705A: Ein effektiver Inhibitor von IGF-1R, mäßig potent gegenüber IR und ALK, mit geringer Inhibition anderer Proteinkinasen .
Biologische Aktivität
SL 0101-1, a selective inhibitor of ribosomal S6 kinase (RSK), has garnered attention in recent years for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is characterized as a selective inhibitor of RSK, with an IC50 value of approximately 89 nM for RSK2. It does not inhibit upstream kinases such as MEK, Raf, or PKC, which makes it a valuable tool for studying the specific roles of RSK in cellular processes and disease states .
RSK is involved in various signaling pathways that regulate cell proliferation, survival, and apoptosis. By inhibiting RSK activity, this compound affects downstream signaling cascades that are critical in cancer cell biology. Specifically, RSK has been implicated in the proliferation of breast cancer cells, making this compound a candidate for targeted cancer therapies .
Anti-Cancer Properties
This compound exhibits significant anti-proliferative effects on various cancer cell lines. Notably, it has been shown to inhibit the growth of MCF-7 human breast cancer cells without affecting normal breast epithelial cells. This selectivity suggests that this compound could be utilized in therapeutic strategies aimed at minimizing damage to normal tissues while targeting malignant cells .
Table 1: Biological Activity Summary
Property | Value |
---|---|
IC50 for RSK2 | 89 nM |
Effect on MCF-7 Cells | Inhibitory |
Effect on Normal Cells | No significant effect |
Target Kinases | RSK (selective) |
Upstream Kinase Inhibition | MEK, Raf, PKC (none) |
Case Studies and Research Findings
Several studies have explored the implications of RSK inhibition by this compound in different contexts:
- Breast Cancer Proliferation : A study demonstrated that this compound effectively reduced the proliferation of MCF-7 cells through the inhibition of RSK-mediated signaling pathways. This finding underscores the potential for this compound as a therapeutic agent in breast cancer treatment .
- Role in Apoptosis : Research indicates that RSK plays a role in inhibiting apoptosis. By using this compound to inhibit RSK activity, researchers observed increased apoptosis in certain cancer cell lines. This suggests that targeting RSK could enhance the efficacy of existing chemotherapeutic agents .
- Impact on Tumor Microenvironment : Another study indicated that this compound might alter the tumor microenvironment by affecting cytokine production and immune cell infiltration, thereby influencing tumor progression and response to therapy .
Table 2: Summary of Case Studies
Study Focus | Findings |
---|---|
Breast Cancer Proliferation | Inhibition of MCF-7 cell growth |
Role in Apoptosis | Increased apoptosis with RSK inhibition |
Tumor Microenvironment Impact | Altered cytokine production and immune response |
Eigenschaften
IUPAC Name |
[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZSDJHGMAEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3'',4''-Diacetylafzelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77307-50-7 | |
Record name | 3'',4''-Diacetylafzelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
Record name | 3'',4''-Diacetylafzelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.